molecular formula C11H16BrNO2 B12774897 2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine CAS No. 959003-87-3

2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine

Cat. No.: B12774897
CAS No.: 959003-87-3
M. Wt: 274.15 g/mol
InChI Key: CFNPHYJWDYQUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine is an organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methyl group attached to a benzene ring, which is further connected to an ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine typically involves the bromination of 2,5-dimethoxy-4-methylphenethylamine. This process can be carried out using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at room temperature to ensure the selective bromination of the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. By binding to these receptors, the compound modulates the release of serotonin, leading to various physiological and psychological effects. This interaction is believed to be responsible for its potential psychedelic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for research in various scientific fields .

Properties

CAS No.

959003-87-3

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-(3-bromo-2,5-dimethoxy-4-methylphenyl)ethanamine

InChI

InChI=1S/C11H16BrNO2/c1-7-9(14-2)6-8(4-5-13)11(15-3)10(7)12/h6H,4-5,13H2,1-3H3

InChI Key

CFNPHYJWDYQUCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)OC)CCN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.